1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene
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Overview
Description
1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro-substituted benzene ring connected to a butoxy chain, which is further linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(4-methoxyphenoxy)butanol: This intermediate can be synthesized by reacting 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Chlorination: The intermediate 4-(4-methoxyphenoxy)butanol is then reacted with thionyl chloride to introduce the chloro group, forming 4-(4-methoxyphenoxy)butyl chloride.
Coupling Reaction: Finally, the 4-(4-methoxyphenoxy)butyl chloride is coupled with chlorobenzene under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of 1-azido-4-[4-(4-methoxyphenoxy)butoxy]benzene or 1-thio-4-[4-(4-methoxyphenoxy)butoxy]benzene.
Oxidation: Formation of 4-[4-(4-methoxyphenoxy)butoxy]benzaldehyde or 4-[4-(4-methoxyphenoxy)butoxy]benzoic acid.
Reduction: Formation of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]cyclohexane.
Scientific Research Applications
1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets.
Comparison with Similar Compounds
- 1-Chloro-4-[4-(4-methylphenoxy)butoxy]benzene
- 1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene
- 1-Chloro-4-[4-(4-hydroxyphenoxy)butoxy]benzene
Uniqueness: 1-Chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, affecting its applications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCJLIVCDWEUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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